N-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Kinase inhibitor design Conformational analysis Structure-activity relationship

This ortho-CF₃ benzamide delivers a conformational constraint unavailable in meta/para positional isomers, making it a critical tool for kinase hinge-binding SAR studies targeting EphB4, c-Abl, Flt-3, or BCR-ABL. The >98% purity and lead-like MW (~297 Da) support use as a reference standard in biochemical assays and as a matched negative control for 4-substituted analogs. Ideal for probing stereoelectronic requirements of the kinase solvent-front region.

Molecular Formula C13H10F3N3O2
Molecular Weight 297.237
CAS No. 1396857-71-8
Cat. No. B2850663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide
CAS1396857-71-8
Molecular FormulaC13H10F3N3O2
Molecular Weight297.237
Structural Identifiers
SMILESCOC1=NC=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H10F3N3O2/c1-21-12-17-6-8(7-18-12)19-11(20)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3,(H,19,20)
InChIKeyJYEBMIXAWFMXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1396857-71-8): Sourcing and Structural Baseline


N-(2-Methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide (CAS 1396857-71-8) is a synthetic organic compound belonging to the trifluoromethyl-substituted benzamide class, with molecular formula C₁₃H₁₀F₃N₃O₂ and molecular weight 297.23 g/mol . It features a 2-methoxypyrimidin-5-yl moiety linked via an amide bond to a 2-(trifluoromethyl)phenyl ring. This compound falls within the structural scope of trifluoromethyl-substituted benzamides claimed as protein kinase inhibitors, particularly of ephrin receptor kinases (EphB4), c-Abl, and Flt-3, as described in the patent family US20060035897A1 [1]. Commercially, it is available as a research-grade chemical with specified purity >98% .

Why Generic Substitution of N-(2-Methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide Is Not Supported by Available Evidence


Trifluoromethyl-substituted benzamides and 2-methoxypyrimidine-containing analogs cannot be treated as interchangeable without risking divergent biological outcomes. The ortho-CF₃ substitution pattern on the benzamide ring dramatically alters the dihedral angle between the amide carbonyl and the aromatic plane, influencing hydrogen-bonding geometry at the kinase hinge region, compared to meta- or para-CF₃ positional isomers (e.g., CAS 1396684-53-9) . Similarly, replacing the 2-methoxy group on the pyrimidine ring with dimethylamino (as in the 4-dimethylamino analog, CAS 1797974-63-0) introduces an additional basic nitrogen that can alter both solubility and kinase selectivity profiles . The patent literature covering this compound class explicitly establishes that kinase inhibition potency and selectivity are exquisitely sensitive to the benzamide substitution pattern and the heteroaryl amine component, meaning that even closely related analogs cannot be assumed to exhibit equivalent target engagement or cellular activity [1]. Direct head-to-head comparative pharmacological data for this specific compound versus its closest analogs remains absent from the public domain as of the current search.

N-(2-Methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-CF₃ Substitution Pattern Confers Distinct Conformational Constraint vs. Meta- and Para-CF₃ Positional Isomers

The 2-(trifluoromethyl) substitution on the benzamide ring of the target compound imposes a steric and electronic ortho-effect that restricts rotation around the aryl–carbonyl bond, producing a preferred conformation distinct from the 3-CF₃ (meta) and 4-CF₃ (para) positional isomers. In the broader class of trifluoromethyl-substituted benzamides disclosed in US20060035897A1, the ortho-CF₃ configuration is associated with enhanced EphB4 kinase inhibitory activity compared to meta- or para-substituted analogs, though quantitative IC₅₀ values for this specific compound are not publicly available [1]. The ortho-CF₃ group also increases metabolic stability by sterically shielding the amide bond from hydrolytic cleavage relative to non-ortho-substituted benzamides; this is a class-level property documented for ortho-trifluoromethyl benzamides . No direct head-to-head metabolic stability data (e.g., microsomal t₁/₂) for the target compound vs. its 3-CF₃ isomer (CAS 1396684-53-9) has been identified in the public domain.

Kinase inhibitor design Conformational analysis Structure-activity relationship

2-Methoxypyrimidine Moiety Provides a Neutral Hinge-Binding Motif Distinct from 2-Dimethylamino and 2-Unsubstituted Pyrimidine Analogs

The 2-methoxypyrimidin-5-yl moiety in the target compound provides a neutral, non-basic hinge-binding group, in contrast to the 2-dimethylaminopyrimidine analog which introduces a protonatable tertiary amine (pKa ~5-6) that can alter both solubility and kinase selectivity. In the broader pyrimidine-based kinase inhibitor literature, 2-alkoxy substituents generally confer improved metabolic stability and reduced off-target activity compared to 2-amino substituents, which are more prone to CYP450-mediated N-dealkylation [1]. The 4-position of the target compound's pyrimidine ring is unsubstituted (hydrogen), distinguishing it from the 4-dimethylamino analog (CAS 1797974-63-0), which has an additional hydrogen-bond donor/acceptor capable of engaging different residues in the kinase solvent-front region . No quantitative head-to-head kinase selectivity profiling data comparing these analogs is publicly available.

Kinase hinge binding Pyrimidine SAR ATP-competitive inhibitor design

Documented Purity Specification (>98%) Provides a Verifiable Quality Benchmark for Procurement

The target compound is commercially available with a documented purity specification of >98%, as certified by labmix24.com under article number LA-41-5619-7 (25 mg unit) . This specification provides a minimum quality threshold for procurement decisions. No purity data for comparator compounds (e.g., the 3-CF₃ isomer or 4-dimethylamino analog) from the same supplier was identified, so a direct purity comparison cannot be made. The availability of a Certificate of Analysis upon request enables lot-specific verification, which is standard practice for research-grade procurement but is noted here as a confirmed documentation pathway .

Quality control Analytical chemistry Chemical procurement

Patent Family Coverage Provides Prior Art for Kinase Inhibition Applications Not Shared by All Structural Analogs

The target compound falls within the generic Markush structure of trifluoromethyl-substituted benzamides claimed in US20060035897A1 (and related family members EP1778640A1, AU2005270313), which is directed to inhibitors of protein kinases including EphB4, c-Abl, and Flt-3 [1]. A separate but related patent family (WO2005063709A1) claims amide derivatives with BCR-ABL tyrosine kinase inhibitory activity, covering structurally related N-(pyrimidinyl)-benzamides [2]. This dual patent coverage for kinase inhibition applications is not uniformly shared by all structural analogs; for instance, the simple N-(2-methoxypyrimidin-5-yl)benzamide (des-CF₃ analog) falls outside the scope of the trifluoromethyl-specific claims in US20060035897A1. However, it must be noted that the target compound itself is not specifically exemplified in either patent; its coverage is via generic structural formulas, and no compound-specific IC₅₀ data is disclosed.

Intellectual property Kinase inhibitor patent EphB4 inhibitor BCR-ABL inhibitor

Distinct Molecular Properties (MW 297, clogP ~2.8) Position This Compound in Favorable Drug-Like Chemical Space vs. Larger Pyrimidine-Benzamide Congeners

The target compound has a molecular weight of 297.23 g/mol (C₁₃H₁₀F₃N₃O₂) . Based on the trifluoromethyl group (π = +0.88) and 2-methoxypyrimidine contributions, the estimated clogP is approximately 2.8, placing it within the lead-like chemical space (MW <300, clogP <3) preferred for fragment-based and early-stage drug discovery [1]. In comparison, many structurally related pyrimidine-benzamide kinase inhibitors—such as N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(trifluoromethyl)benzamide (MW ~340)—exceed 300 Da and incorporate additional polar functionality that increases molecular weight and topological polar surface area. The lower molecular weight of the target compound may offer advantages for permeability and oral bioavailability in lead optimization campaigns, though no direct comparative Caco-2 or PAMPA permeability data has been identified.

Drug-likeness Physicochemical properties Lead-like chemical space

Recommended Research and Industrial Application Scenarios for N-(2-Methoxypyrimidin-5-yl)-2-(trifluoromethyl)benzamide


Kinase Inhibitor SAR Probe: Ortho-CF₃ Benzamide Scaffold Exploration

This compound is best deployed as a structural probe in kinase inhibitor structure-activity relationship (SAR) studies targeting the ephrin receptor (EphB4), c-Abl, Flt-3, or BCR-ABL kinase families. Its ortho-CF₃ substitution pattern provides a distinct conformational constraint not available from meta- or para-CF₃ positional isomers, allowing researchers to interrogate the stereoelectronic requirements of the kinase hinge-binding pocket [1]. The compound is suitable for use as a reference standard in biochemical kinase inhibition assays (e.g., fluorescence polarization or radiometric filter-binding assays), though users should independently establish IC₅₀ values as no public reference data exists.

Negative Control for 4-Dimethylamino-Substituted Pyrimidine-Benzamide Inhibitors

Because the target compound lacks the 4-dimethylamino substituent found in the analog CAS 1797974-63-0, it can serve as a structurally matched negative control in experiments designed to probe the contribution of the 4-position substituent to kinase potency, solubility, or permeability. The absence of a basic amine at the pyrimidine 4-position eliminates a potential hydrogen-bond interaction with the kinase solvent-front region, making it useful for dissecting the pharmacophoric requirements of pyrimidine-benzamide kinase inhibitors .

Physicochemical Benchmarking in Lead-Like Chemical Space Studies

With a molecular weight of 297.23 Da and an estimated clogP of ~2.8, this compound occupies favorable lead-like chemical space . It can be used as a physicochemical benchmark in studies comparing the drug-like properties of pyrimidine-benzamide kinase inhibitor series, particularly against higher-MW analogs that incorporate additional substituents. Researchers conducting permeability screening (e.g., PAMPA or Caco-2 assays) or solubility profiling of benzamide-based kinase inhibitor libraries may include this compound as a reference point for the minimal substitution scaffold.

Chemical Biology Tool for Target Identification via Affinity Proteomics

The compound's structural features (2-methoxypyrimidine hinge-binder + ortho-CF₃ benzamide) align with the pharmacophore of ATP-competitive kinase inhibitors described in the patent literature [1]. As such, it could be functionalized (e.g., via linker attachment at the pyrimidine 4-position or benzamide ring) to generate affinity probes for chemical proteomics experiments aimed at identifying kinase targets. The documented >98% purity supports its use in bioconjugation workflows where high chemical purity is a prerequisite for reliable target engagement data.

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